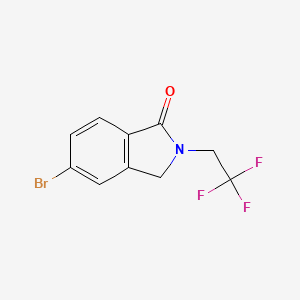
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one
Übersicht
Beschreibung
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one (5-Br-T-EI-1-one) is an organic compound with a unique structure and properties. It is a member of the isoindol-1-one family, and is commonly used in scientific research and laboratory experiments due to its various applications.
Wissenschaftliche Forschungsanwendungen
5-Br-T-EI-1-one has a wide range of scientific research applications. It has been used in the synthesis of several other compounds, such as the synthesis of 5-bromo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one, 5-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydro-1H-isoindol-2-one, and 5-bromo-2-(2,2,2-trifluoroethyl)-1H-isoindole-3-carboxylic acid. It has also been used in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Br-T-EI-1-one is not completely understood. However, it has been suggested that the compound may act as a proton acceptor, forming a covalent bond with a protonated species. This covalent bond may then be broken, allowing the compound to act as a nucleophile and participate in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-T-EI-1-one are not well understood. However, it has been suggested that the compound may act as a weak inhibitor of certain enzymes, such as cytochrome P450s. In addition, it has been suggested that the compound may have anticonvulsant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-Br-T-EI-1-one is a useful compound for laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the compound may react with other compounds in the laboratory, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Br-T-EI-1-one. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential applications in drug development. In addition, further research into the synthesis of the compound could lead to improved methods of production. Finally, further studies into the mechanism of action of the compound could lead to a better understanding of its potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-1-2-8-6(3-7)4-15(9(8)16)5-10(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBTWKQPJNEYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

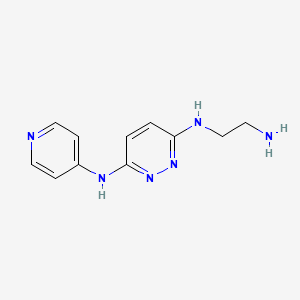
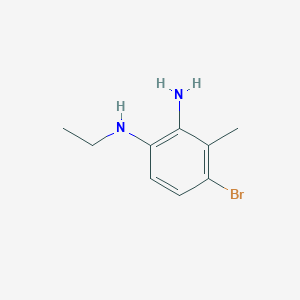
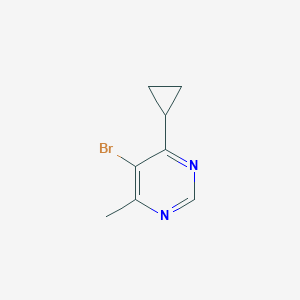

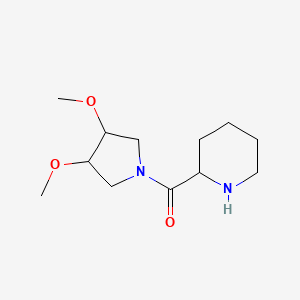
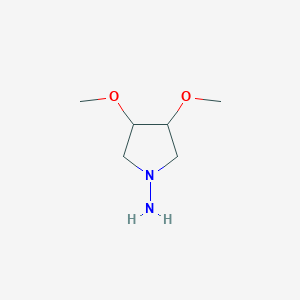

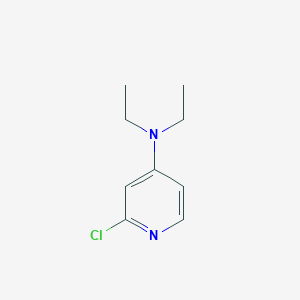
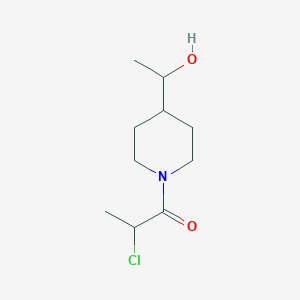
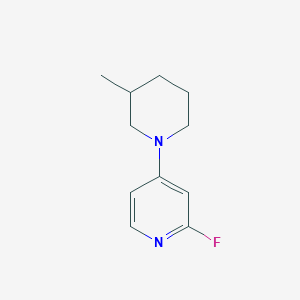

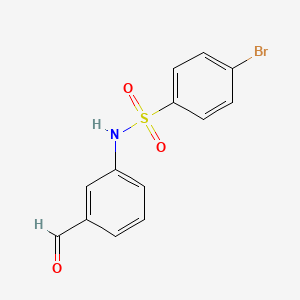

![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)